molecular formula C26H25N3O6S B11449391 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide

3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide

Cat. No.: B11449391
M. Wt: 507.6 g/mol
InChI Key: YWOJDDCPJXNWAD-UHFFFAOYSA-N
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Description

3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Formyl and Methoxybenzyl Groups: These groups are introduced through selective functionalization reactions, such as Friedel-Crafts acylation or alkylation.

    Coupling with Propanamide: The final step involves coupling the intermediate with propanamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Due to its unique structure, this compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antiviral agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide
  • 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-hydroxybenzyl)propanamide

Uniqueness

The uniqueness of 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H25N3O6S

Molecular Weight

507.6 g/mol

IUPAC Name

3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C26H25N3O6S/c1-34-20-6-3-17(4-7-20)14-27-23(31)9-11-28-25(32)24-21(10-12-36-24)29(26(28)33)15-19-13-18(16-30)5-8-22(19)35-2/h3-8,10,12-13,16H,9,11,14-15H2,1-2H3,(H,27,31)

InChI Key

YWOJDDCPJXNWAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C=O)OC

Origin of Product

United States

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